N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that combines structural elements from indole and chromene derivatives. Indole is a heterocyclic aromatic organic compound, while chromene is a benzopyran derivative. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the coupling of tryptamine (an indole derivative) with a chromene derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides. The reaction conditions usually involve the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also combines an indole derivative with a methoxy-substituted aromatic ring and is studied for its anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is synthesized by coupling tryptamine with ibuprofen and is known for its analgesic and anti-inflammatory activities.
Properties
Molecular Formula |
C21H18N2O4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H18N2O4/c1-26-18-8-4-5-13-11-16(21(25)27-19(13)18)20(24)22-10-9-14-12-23-17-7-3-2-6-15(14)17/h2-8,11-12,23H,9-10H2,1H3,(H,22,24) |
InChI Key |
DRJJBMDKAMCMNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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